An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound with significant applications in organic synthesis and polymer chemistry. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its role as a key building block, particularly in the derivatization of fatty acids and the formation of poly(2-oxazoline)s for biomedical applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
2,4,4-Trimethyl-2-oxazoline, identified by the CAS number 1772-43-6, is a colorless, clear liquid.[1] It is a stable compound under recommended storage conditions (4°C) and is characterized by its high flammability.[2] Its core structure consists of a five-membered oxazoline ring with three methyl group substituents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,4,4-Trimethyl-2-oxazoline
| Property | Value | Reference(s) |
| CAS Number | 1772-43-6 | [2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | ≥98% | [2] |
| Boiling Point | 112-113 °C (lit.) | |
| Density | 0.887 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4213 (lit.) | |
| Flash Point | 13 °C (55.4 °F) - closed cup | |
| Storage Temperature | 4°C | [2] |
| SMILES | CC1=NC(C)(C)CO1 | |
| InChI | 1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 |
Spectroscopic Data
The structural characterization of 2,4,4-trimethyl-2-oxazoline is well-documented through various spectroscopic techniques. The availability of this data is crucial for its identification and quality control in research and industrial settings.
Table 2: Spectroscopic Data for 2,4,4-Trimethyl-2-oxazoline
| Technique | Availability | Reference(s) |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [4] |
| Infrared (IR) Spectroscopy | Spectrum available | [5] |
| Mass Spectrometry (MS) | Spectrum available | [6] |
| Raman Spectroscopy | Data available | [3] |
Key characteristic signals in the IR spectrum include a strong C=N stretching vibration typical for the oxazoline ring, observed between 1600 and 1800 cm⁻¹.[7]
Synthesis and Experimental Protocols
The synthesis of 2-oxazoline rings is a well-established process in organic chemistry, generally involving the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[8][9] For 2,4,4-trimethyl-2-oxazoline, a common and efficient method is the thermal condensation of 2-amino-2-methyl-1-propanol with acetic acid.[10]
Experimental Protocol: Synthesis from 2-Amino-2-methyl-1-propanol and Acetic Acid
This protocol describes a plausible method for the synthesis of 2,4,4-trimethyl-2-oxazoline based on established dehydrative cyclization reactions.[8]
Materials:
-
2-Amino-2-methyl-1-propanol
-
Glacial Acetic Acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reagents: To the flask, add equimolar amounts of 2-amino-2-methyl-1-propanol and glacial acetic acid. Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under atmospheric or reduced pressure to yield the final 2,4,4-trimethyl-2-oxazoline as a clear liquid. The purity can be confirmed using Gas Chromatography (GC) and the structure verified by NMR and IR spectroscopy.
References
- 1. 2-METHYL-2-OXAZOLINE(1120-64-5) 13C NMR spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,4,4-TRIMETHYL-2-OXAZOLINE(1772-43-6) 1H NMR [m.chemicalbook.com]
- 4. 2,4,4-TRIMETHYL-2-OXAZOLINE(1772-43-6) 13C NMR [m.chemicalbook.com]
- 5. 2,4,4-TRIMETHYL-2-OXAZOLINE(1772-43-6) IR Spectrum [chemicalbook.com]
- 6. 2,4,4-TRIMETHYL-2-OXAZOLINE(1772-43-6) MS [m.chemicalbook.com]
- 7. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxazoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]

